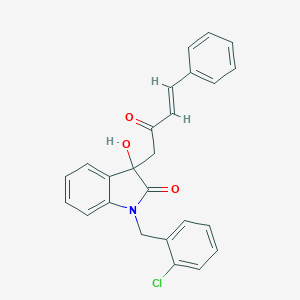![molecular formula C22H18BrNO4 B214446 5-bromo-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214446.png)
5-bromo-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one, also known as BFI-1, is a synthetic compound that has been widely studied for its potential applications in cancer treatment. BFI-1 is a selective inhibitor of the polycomb repressive complex 1 (PRC1), which is involved in the regulation of gene expression.
Wirkmechanismus
5-bromo-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one selectively inhibits the activity of PRC1 by binding to the chromodomain of CBX7, a subunit of PRC1. This binding disrupts the interaction between PRC1 and chromatin, leading to the reactivation of tumor suppressor genes and the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
5-bromo-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one has been shown to be effective in inhibiting the growth of several types of cancer cells in vitro and in vivo. In addition, 5-bromo-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one has been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit the formation of cancer stem cells. 5-bromo-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one has also been shown to have anti-inflammatory effects, and to inhibit the growth of bacteria and viruses.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 5-bromo-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one is its selectivity for PRC1, which allows for the specific inhibition of this complex without affecting other cellular processes. However, 5-bromo-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one has limited solubility in water, which can make it difficult to use in some experiments. In addition, 5-bromo-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Zukünftige Richtungen
There are several future directions for research on 5-bromo-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one. One area of interest is the development of more soluble analogs of 5-bromo-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one, which would allow for easier use in experiments. Another area of interest is the investigation of the potential use of 5-bromo-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one in combination with other cancer treatments, such as chemotherapy or radiation therapy. Finally, further studies are needed to determine the safety and efficacy of 5-bromo-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one in humans, and to explore its potential as a cancer therapy.
Synthesemethoden
The synthesis of 5-bromo-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one is a multi-step process that involves the reaction of several different chemical compounds. The first step involves the reaction of 2-furancarboxaldehyde with ethyl 2-bromoacetate to form 2-(2-furyl)-2-bromoethyl acetate. The second step involves the reaction of 2-(2-furyl)-2-bromoethyl acetate with 3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one to form 5-bromo-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one, or 5-bromo-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one.
Wissenschaftliche Forschungsanwendungen
5-bromo-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one has been studied for its potential applications in cancer treatment. PRC1 is a complex that plays a role in the regulation of gene expression, and is overexpressed in many types of cancer. 5-bromo-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one selectively inhibits the activity of PRC1, leading to the reactivation of tumor suppressor genes and the inhibition of cancer cell growth. 5-bromo-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one has been shown to be effective in inhibiting the growth of several types of cancer cells, including breast cancer, glioblastoma, and acute myeloid leukemia.
Eigenschaften
Produktname |
5-bromo-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one |
|---|---|
Molekularformel |
C22H18BrNO4 |
Molekulargewicht |
440.3 g/mol |
IUPAC-Name |
5-bromo-3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)indol-2-one |
InChI |
InChI=1S/C22H18BrNO4/c23-16-8-9-18-17(13-16)22(27,14-19(25)20-7-4-12-28-20)21(26)24(18)11-10-15-5-2-1-3-6-15/h1-9,12-13,27H,10-11,14H2 |
InChI-Schlüssel |
MFPQEBQSFTXFJA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCN2C3=C(C=C(C=C3)Br)C(C2=O)(CC(=O)C4=CC=CO4)O |
Kanonische SMILES |
C1=CC=C(C=C1)CCN2C3=C(C=C(C=C3)Br)C(C2=O)(CC(=O)C4=CC=CO4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(2-chlorobenzyl)-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214368.png)
![3-[2-(1-adamantyl)-2-oxoethyl]-5-bromo-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214370.png)
![5-bromo-1-ethyl-3-hydroxy-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214371.png)
![3-hydroxy-1-(4-methylbenzyl)-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214373.png)
![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214374.png)
![3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214375.png)
![3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214376.png)
![3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214377.png)
![3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214380.png)
![3-[2-(2,4-dimethylfuran-3-yl)-2-oxoethyl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214381.png)
![3-hydroxy-1-(2-methylbenzyl)-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214382.png)
![3-hydroxy-1-(2-methylbenzyl)-3-[2-(5-methylfuran-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214385.png)
![3-hydroxy-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214386.png)